4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis Techniques and Chemical Functionalities
Bromoethylsulfonium Salt in Synthesis
Bromoethylsulfonium salt is utilized as an effective agent for the annulation of six- and seven-membered 1,4-heterocyclic compounds, highlighting its utility in the synthesis of complex molecules like morpholines and piperazines (M. Yar et al., 2009). This underscores the potential for generating diverse molecular scaffolds that could include the structural motifs similar to 4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide.
Microwave-assisted Synthesis
Novel sulfonyl hydrazone compounds, incorporating piperidine derivatives, have been synthesized via microwave-assisted techniques. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, indicating the method's efficiency in creating biologically active molecules (Nurcan Karaman et al., 2016).
Anticancer Agents
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. The study demonstrates the potential therapeutic applications of compounds with piperidine motifs (A. Rehman et al., 2018).
Biological Activities
Antibacterial Activity
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to significant antibacterial activity. This underscores the relevance of such compounds in developing new antimicrobial agents (H. Khalid et al., 2016).
Enzyme Inhibition for Cardiac Treatment
The inhibition of the Na+/H+ exchanger with benzoylguanidines, which could share structural features with the query compound, has been explored for the treatment of acute myocardial infarction. This research highlights the potential medical applications of compounds with sulfonamide functionalities (M. Baumgarth et al., 1997).
Alzheimer’s Disease Treatment Candidates
A series of N-substituted derivatives of a compound with a piperidine core was synthesized and evaluated as potential drug candidates for Alzheimer's disease, demonstrating the importance of such compounds in neurological disorder treatments (A. Rehman et al., 2018).
Properties
IUPAC Name |
4-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S2/c1-20(17,18)15-4-2-9(3-5-15)7-14-12(16)11-6-10(13)8-19-11/h6,8-9H,2-5,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQPQWNDGYFWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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